molecular formula C11H13NO2S B14206307 N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide CAS No. 827044-57-5

N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide

Katalognummer: B14206307
CAS-Nummer: 827044-57-5
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: FYVTXJOCPYOYRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide is an organic compound that features a phenyl ring substituted with a prop-2-en-1-yloxy group and a sulfanylacetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide typically involves the reaction of 4-hydroxyphenylacetic acid with prop-2-en-1-yl bromide to form the prop-2-en-1-yloxy derivative. This intermediate is then reacted with thioacetamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler acetamide derivative.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Simplified acetamide derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the phenyl ring and prop-2-en-1-yloxy group can interact with hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-methoxyphenyl)-2-sulfanylacetamide
  • N-(4-hydroxyphenyl)-2-sulfanylacetamide
  • N-(4-chlorophenyl)-2-sulfanylacetamide

Uniqueness

N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.

Eigenschaften

CAS-Nummer

827044-57-5

Molekularformel

C11H13NO2S

Molekulargewicht

223.29 g/mol

IUPAC-Name

N-(4-prop-2-enoxyphenyl)-2-sulfanylacetamide

InChI

InChI=1S/C11H13NO2S/c1-2-7-14-10-5-3-9(4-6-10)12-11(13)8-15/h2-6,15H,1,7-8H2,(H,12,13)

InChI-Schlüssel

FYVTXJOCPYOYRT-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=CC=C(C=C1)NC(=O)CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.